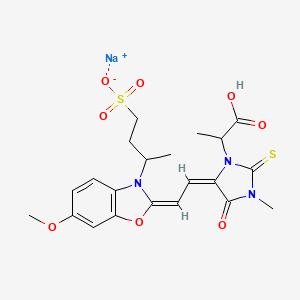

Sodium alpha-methyl 5-((6-methoxy-3-(4-sulphonato-2-butyl)benzoxazol-2(3H)-ylidene)ethylidene)-3-methyl-4-oxo-2-thioxoimidazolidin-1-ylacetate

Description

EINECS 282-825-8, also known as tetrachloroethylene, is a chlorinated hydrocarbon commonly used as a solvent in various industrial applications. It is a colorless liquid with a sweet odor and is non-flammable. Tetrachloroethylene is primarily used in dry cleaning and degreasing metals. It is also used in the production of other chemicals.

Properties

CAS No. |

84434-25-3 |

|---|---|

Molecular Formula |

C21H24N3NaO8S2 |

Molecular Weight |

533.6 g/mol |

IUPAC Name |

sodium;3-[(2E)-2-[(2E)-2-[3-(1-carboxyethyl)-1-methyl-5-oxo-2-sulfanylideneimidazolidin-4-ylidene]ethylidene]-6-methoxy-1,3-benzoxazol-3-yl]butane-1-sulfonate |

InChI |

InChI=1S/C21H25N3O8S2.Na/c1-12(9-10-34(28,29)30)23-15-6-5-14(31-4)11-17(15)32-18(23)8-7-16-19(25)22(3)21(33)24(16)13(2)20(26)27;/h5-8,11-13H,9-10H2,1-4H3,(H,26,27)(H,28,29,30);/q;+1/p-1/b16-7+,18-8+; |

InChI Key |

RWKNHTJJTCJTKM-BBAFFWIBSA-M |

Isomeric SMILES |

CC(CCS(=O)(=O)[O-])N\1C2=C(C=C(C=C2)OC)O/C1=C/C=C/3\C(=O)N(C(=S)N3C(C)C(=O)O)C.[Na+] |

Canonical SMILES |

CC(CCS(=O)(=O)[O-])N1C2=C(C=C(C=C2)OC)OC1=CC=C3C(=O)N(C(=S)N3C(C)C(=O)O)C.[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetrachloroethylene is typically produced through the chlorination of hydrocarbons. One common method involves the chlorination of ethylene, followed by dehydrochlorination. The reaction conditions include high temperatures and the presence of a catalyst, such as ferric chloride.

Industrial Production Methods

In industrial settings, tetrachloroethylene is produced by the high-temperature chlorinolysis of light hydrocarbons. This process involves the reaction of hydrocarbons with chlorine gas at elevated temperatures, resulting in the formation of tetrachloroethylene and other chlorinated by-products. The mixture is then distilled to separate and purify tetrachloroethylene.

Chemical Reactions Analysis

Types of Reactions

Tetrachloroethylene undergoes several types of chemical reactions, including:

Oxidation: Tetrachloroethylene can be oxidized to form trichloroacetic acid and carbon dioxide.

Reduction: It can be reduced to form trichloroethylene and dichloroethylene.

Substitution: Tetrachloroethylene can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and ozone.

Reduction: Reducing agents such as zinc and hydrochloric acid are used.

Substitution: Nucleophiles like hydroxide ions and amines are commonly used.

Major Products

Oxidation: Trichloroacetic acid, carbon dioxide.

Reduction: Trichloroethylene, dichloroethylene.

Substitution: Various substituted chlorinated hydrocarbons.

Scientific Research Applications

Tetrachloroethylene has a wide range of scientific research applications:

Chemistry: Used as a solvent in chemical reactions and extractions.

Biology: Employed in the study of enzyme kinetics and protein folding due to its solvent properties.

Medicine: Investigated for its potential use in drug delivery systems.

Industry: Utilized in the manufacturing of fluorinated compounds and as a cleaning agent in electronics and metalworking industries.

Mechanism of Action

Tetrachloroethylene exerts its effects primarily through its solvent properties. It can dissolve a wide range of organic compounds, making it useful in various applications. The molecular targets and pathways involved include the disruption of lipid membranes and the denaturation of proteins. In biological systems, tetrachloroethylene can affect the central nervous system and liver due to its lipophilic nature.

Comparison with Similar Compounds

Similar Compounds

Trichloroethylene: Another chlorinated solvent with similar uses but higher volatility.

Dichloroethylene: Less chlorinated and more reactive than tetrachloroethylene.

Carbon Tetrachloride: A chlorinated solvent with similar properties but higher toxicity.

Uniqueness

Tetrachloroethylene is unique due to its balance of solvent power, stability, and relatively lower toxicity compared to other chlorinated solvents. Its non-flammability and effectiveness in degreasing and dry cleaning make it a preferred choice in various industrial applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.